3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-bromobenzoyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQRQNFRVDIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.
Major Products Formed
Oxidation: Formation of 3-(4-bromobenzoyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(4-benzyl)-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of 3-(4-substituted benzoyl)-7-hydroxy-2H-chromen-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that coumarin derivatives, including 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications at the 3-position of the coumarin scaffold can enhance its cytotoxic effects against cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
Coumarins are recognized for their antimicrobial activities. The presence of the bromobenzoyl group in 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one potentially enhances its effectiveness against a range of microbial pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth and exhibit antifungal properties, making it a candidate for developing new antimicrobial agents .
Fluorescent Probes
Fluorescence Imaging
The 7-hydroxycoumarin backbone is known for its excellent fluorescent properties, which can be exploited in biological imaging. Research has demonstrated that derivatives of 7-hydroxycoumarin can serve as effective fluorescent probes for studying protein interactions and cellular processes. Specifically, compounds like 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one can be utilized in competitive binding assays to visualize interactions with biomolecules such as macrophage migration inhibitory factor (MIF) .
Development of Fluorescent Indicators
Recent studies have focused on synthesizing derivatives with improved fluorescence characteristics for use as indicators in biological assays. For example, modifications at the para position of the phenyl group have led to increased binding affinity and sensitivity in fluorescence-based assays, making these compounds valuable tools in biochemical research .
Enzyme Inhibition
α-Glucosidase Inhibition
Coumarins have been investigated for their potential to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The incorporation of the 4-bromobenzoyl moiety in the structure of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one may enhance its inhibitory activity against this enzyme, providing a basis for developing new antidiabetic agents .
Data Summary
Case Studies
- Fluorescent Probes for MIF Binding : A study developed a series of 7-hydroxycoumarin derivatives to assess their binding affinity to MIF. The synthesized compounds exhibited varying degrees of potency, with some showing nanomolar affinities suitable for sensitive detection methods .
- Anticancer Efficacy Assessment : In vitro studies demonstrated that certain coumarin derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- α-Glucosidase Inhibition Study : A recent investigation into the inhibitory effects of coumarin derivatives on α-glucosidase revealed promising results, indicating potential therapeutic applications in managing blood glucose levels .
Mechanism of Action
The mechanism of action of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the chromenone core can interact with various signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Structural Analogues within Coumarin Derivatives
7-Bromo-3-phenyl-2H-chromen-2-one (IM1)
- Substituents : 3-phenyl, 7-bromo.
- Key Differences : The absence of a hydroxyl group at position 7 and replacement of the 4-bromobenzoyl group with a phenyl ring.
- IM1 serves primarily as a synthetic intermediate .
3-(4-Bromophenyl)-7-hydroxy-2H-chromen-2-one (IM3)
- Substituents : 3-(4-bromophenyl), 7-hydroxy.
- Key Differences : The 4-bromophenyl group lacks the carbonyl oxygen present in the 4-bromobenzoyl group of the target compound.
- Implications : The absence of the carbonyl moiety reduces electrophilicity, which may weaken interactions with nucleophilic residues in enzyme active sites (e.g., in COX-2 inhibition) .
SZC-6 (3-(2-Bromo-4-hydroxyphenyl)-7-hydroxy-2H-chromen-2-one)
- Substituents : 3-(2-bromo-4-hydroxyphenyl), 7-hydroxy.
- Activity : SIRT3 activator with a dissociation constant (Kd) of 15 µM and half-maximal effective concentration (EC50) of 23.2 µM .
- Comparison : The ortho-bromo and para-hydroxy arrangement on the phenyl ring may enhance binding specificity to SIRT3 compared to the target compound’s 4-bromobenzoyl group.
Non-Coumarin Analogues with 4-Bromobenzoyl Moieties
Indolizine Derivatives (e.g., Compound 5c)
- Structure : 3-(4-Bromobenzoyl)-substituted indolizine.
- Activity : COX-2 inhibitor with IC50 comparable to indomethacin .
- Comparison : The indolizine scaffold’s planar structure and hydrophobic interactions differ from the coumarin framework, yet the shared 4-bromobenzoyl group suggests a role in enhancing lipophilicity and target binding.
1,3,4-Oxadiazole Derivatives (e.g., IIIa)
- Structure : β-(4-Bromobenzoyl)-linked 1,3,4-oxadiazole.
- Activity : Anti-inflammatory agent with 59.5% suppression of carrageenan-induced edema and a low severity index (SI = 0.75) .
- Comparison: The oxadiazole ring introduces rigidity and hydrogen-bonding sites, while the 4-bromobenzoyl group contributes to electrophilic reactivity, a feature less pronounced in the target coumarin.
Role of the 7-Hydroxy Group
- The 7-hydroxy group is critical for hydrogen bonding with biological targets. For example, coumarins with 7-hydroxy substituents (e.g., SZC-6) exhibit enhanced enzyme-binding capacity compared to bromo or methoxy analogues .
Impact of the 4-Bromobenzoyl Group
- Lipophilicity : Enhances membrane permeability and target affinity, as seen in COX-2 inhibitors .
- Electrophilicity : The carbonyl group in the benzoyl moiety may engage in nucleophilic interactions, a feature absent in 4-bromophenyl derivatives.
Scaffold Variations
- Coumarin vs. Indolizine : While both scaffolds accommodate the 4-bromobenzoyl group, the indolizine’s fused-ring system may provide greater structural rigidity, optimizing interactions with COX-2’s hydrophobic pocket .
Biological Activity
Overview
3-(4-Bromobenzoyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of various diseases, including cancer and inflammation.
The biological activity of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues at the active sites of enzymes, leading to inhibition of their activity. Additionally, the chromenone core modulates various signaling pathways, influencing cellular responses .
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity : Studies have indicated that chromenone derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary evaluations have shown that 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one possesses antimicrobial properties against various bacterial strains .
Anticancer Studies
A study evaluating the anticancer potential of chromenone derivatives found that 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one effectively inhibited the proliferation of several cancer cell lines. The compound demonstrated an IC50 value indicative of potent activity against A549 lung cancer cells, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. The anti-inflammatory effects were linked to decreased levels of TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values were found to be competitive with standard antibiotics .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
